5-Fluoro-2-phenyl-1,3-benzoxazole
CAS No.:
Cat. No.: VC18919708
Molecular Formula: C13H8FNO
Molecular Weight: 213.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H8FNO |
---|---|
Molecular Weight | 213.21 g/mol |
IUPAC Name | 5-fluoro-2-phenyl-1,3-benzoxazole |
Standard InChI | InChI=1S/C13H8FNO/c14-10-6-7-12-11(8-10)15-13(16-12)9-4-2-1-3-5-9/h1-8H |
Standard InChI Key | MMXYDZNKSGZJLP-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)F |
Introduction
Structural and Chemical Properties of Benzoxazole Derivatives
Core Benzoxazole Architecture
Benzoxazoles are bicyclic aromatic systems consisting of a benzene ring fused to an oxazole moiety. The oxazole ring contains oxygen and nitrogen atoms at positions 1 and 3, respectively, creating a planar, electron-deficient heterocycle. Substitutions at the 2-, 5-, and 6-positions are common in bioactive derivatives, with fluorine and aryl groups frequently employed to modulate electronic and steric properties .
For 5-fluoro-2-phenyl-1,3-benzoxazole, the fluorine atom at position 5 enhances electronegativity and metabolic stability, while the phenyl group at position 2 introduces lipophilic character. This combination may improve membrane permeability and target binding compared to unsubstituted benzoxazoles .
Synthetic Strategies for Fluorinated Benzoxazoles
Nitration and Functionalization
The synthesis of fluorinated benzoxazoles often begins with nitration of halogenated phenols. As demonstrated in the synthesis of 5-chloro-4-fluoro-2-nitrophenol (a key intermediate for benzoxazoles), mild nitration conditions (15% HNO₃/AcOH at 0°C) yield regioselective nitro derivatives while minimizing byproduct formation . For 5-fluoro-2-phenyl-1,3-benzoxazole, analogous nitration of 3-fluoro-4-hydroxyphenol could provide the nitro precursor necessary for subsequent cyclization.
Reductive Cyclization
Biological Activity of Structural Analogs
Antimicrobial Effects
Benzoxazole derivatives substituted with electron-withdrawing groups (e.g., fluorine) show selective activity against Gram-positive bacteria and fungi. For example, 3-(2-benzoxazol-5-yl)alanine derivatives inhibited Bacillus subtilis and Candida albicans with MIC values as low as 16 μg/mL . The fluorine atom in 5-fluoro-2-phenyl-1,3-benzoxazole could potentiate similar effects by disrupting microbial cell wall synthesis or enzymatic activity.
Physicochemical and Pharmacokinetic Considerations
Solubility and Lipophilicity
The logP value of 5-fluoro-2-phenyl-1,3-benzoxazole is estimated at 2.8–3.5, suggesting moderate lipophilicity suitable for blood-brain barrier penetration. Aqueous solubility remains a challenge due to the aromatic core, but formulation strategies such as prodrug design (e.g., phosphate esters) could improve bioavailability .
Metabolic Stability
Fluorine substitution at position 5 reduces oxidative metabolism by cytochrome P450 enzymes, as evidenced by the extended half-life of 5-fluorobenzoxazole-2-thiol derivatives in hepatic microsomal assays . This property could translate to improved pharmacokinetics for 5-fluoro-2-phenyl-1,3-benzoxazole.
Future Directions and Applications
Targeted Drug Design
The scaffold’s versatility supports derivatization at multiple positions:
-
Position 6: Introduction of sulfonamide or carbamate groups to enhance solubility.
-
Phenyl ring: Ortho-substitutions (e.g., methoxy, halogens) to fine-tune steric and electronic effects .
Computational Modeling
Molecular docking studies using EGFR or tubulin protein models (PDB: 1M17, 1SA0) could predict binding affinities. Preliminary simulations suggest the fluorine atom may form hydrogen bonds with Thr790 in EGFR, a key residue in tyrosine kinase inhibition .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume